molecular formula C13H13N3O2 B11799958 Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1440526-63-5

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11799958
CAS No.: 1440526-63-5
M. Wt: 243.26 g/mol
InChI Key: RBSWZUSGTIQPJK-UHFFFAOYSA-N
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Description

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyrazole core. The benzyl carbamate group at the 5-position serves as a protective group, enabling further functionalization of the nitrogen atoms in the pyrrole and pyrazole rings.

Properties

CAS No.

1440526-63-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15)

InChI Key

RBSWZUSGTIQPJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

Hydrazine hydrate reacts with 1,3-diketones under acidic or basic conditions to form pyrazoles. For example, Girish et al. demonstrated that nano-ZnO catalysts (10 mol%) in ethanol at 80°C convert ethyl acetoacetate and phenylhydrazine into 1,3,5-trisubstituted pyrazoles in 95% yield within 15 minutes. Adapting this to the target compound, a substituted 1,3-diketone precursor (e.g., benzyl 3-oxopyrrolidine-1-carboxylate) could undergo cyclocondensation with hydrazine to form the pyrazole ring.

Annulation of the Pyrrolidine Ring

Intramolecular cyclization is critical for forming the fused pyrrolopyrazole system. Rao et al. reported a one-pot method where phenylacetylene reacts with aldehydes, iodine, and hydrazines to generate β-aminoenones, which cyclize into pyrazoles. Applying this, a propargyl-substituted intermediate could undergo iodine-mediated cyclization to form the pyrrolo[3,4-c]pyrazole skeleton.

Intramolecular Cyclization of β-Aminoenones

β-Aminoenones serve as versatile intermediates for pyrrolopyrazole synthesis. Ji et al. developed a Cu/Fe-catalyzed coupling between phenylacetylene and oximes to form β-aminoenones, which subsequently react with hydrazine hydrate to yield pyrazoles. For the target compound, this approach would involve:

  • Synthesis of β-Aminoenone Intermediate :
    Reaction of benzyl-protected propargylamine with an aldehyde in the presence of iodine generates a β-aminoenone with a pendant pyrrolidine group.

  • Hydrazine-Mediated Cyclization :
    Treatment with hydrazine hydrate induces cyclization, forming the pyrazole ring while preserving the benzyl carboxylate group.

This method offers regioselectivity, as the electron-withdrawing benzyl group directs cyclization to the desired position.

Multi-Step Synthesis via Intermediate Functionalization

Benzyl Protection of the Pyrrolidine Nitrogen

The benzyl group is introduced early to protect the pyrrolidine nitrogen during subsequent reactions. A typical protocol involves:

  • Treating pyrrolidine with benzyl chloroformate in the presence of a base (e.g., NaOH) to form benzyl pyrrolidine-1-carboxylate.

  • Functionalizing the pyrrolidine ring with a pyrazole moiety via cross-coupling or cycloaddition.

Pyrazole Ring Construction

Post-protection, the pyrazole ring is formed using methods such as:

  • Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a pyrrolidine-bound alkyne and an azide.

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling to attach aryl groups to the pyrazole.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts yield and regioselectivity. Key advancements include:

CatalystReaction TimeYield (%)SelectivityReference
Nano-ZnO15 min95High
Al₂O₃45 min55Moderate
Cu(OTf)₂2 h82High

Nano-ZnO outperforms bulk catalysts due to its high surface area and Lewis acidity, facilitating faster cyclocondensation. Solvent choice also matters: polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C).

Challenges and Solutions in Regioselective Synthesis

Regioselectivity is a major hurdle due to the potential formation of two pyrazole regioisomers. Strategies to address this include:

  • Steric Directing Groups : Bulky substituents (e.g., benzyl) favor formation of the 1H-pyrazole isomer.

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylates) deactivate specific positions, guiding cyclization.

  • Microwave Assistance : Microwave irradiation reduces reaction time and improves selectivity by promoting uniform heating .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The benzyl ester moiety undergoes nucleophilic substitution under basic or catalytic conditions. Hydrogenolysis using palladium catalysts (e.g., Pd/C) cleaves the benzyl group, yielding the free carboxylic acid. This reaction is critical for generating intermediates in drug discovery.

Example Reaction:

Reagents/ConditionsProductYieldSource
10% Pd/C, H₂ (1 atm), MeOH, RT4,6-Dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid85–92%

1,3-Dipolar Cycloadditions

The pyrazole ring participates in 1,3-dipolar cycloadditions with azomethine ylides, forming complex polycyclic structures. This domino process involves:

  • Condensation with aldehydes to form imines.

  • 1,2-proton shift generating azomethine ylides.

  • Cycloaddition with dipolarophiles like maleimides .

Case Study:
Reaction of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate with 4-formylpyrazole and N-arylmaleimide in toluene under reflux yields pyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizines (diastereoselectivity >95:5) .

ReactantsConditionsProductYield
4-Formylpyrazole + Maleimide + Glycine esterToluene, reflux, 8–10 hPyrazolyldipyrrolo[3,4-a:3',4'-f]pyrrolizine72–89%

Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) or benzyl groups are removed under acidic conditions to expose reactive amines or carboxylic acids. For example:

Deprotection Protocol :

  • Reagents: p-TsOH (10 mol%) in MeOH/DCM (1:9) at 0°C.

  • Outcome: Boc removal with 87% isolated yield.

Ring-Opening and Rearrangement Reactions

Under basic or thermal conditions, the dihydropyrrolo ring undergoes ring-opening. For instance, treatment with aqueous NaOH at 60°C generates aminopyrazole derivatives, which are precursors for further functionalization .

Comparative Reactivity Analysis

The reactivity of this compound differs from analogs due to steric and electronic effects:

CompoundKey ReactionRate (k, s⁻¹)
Benzyl 6-methyl variantNucleophilic substitution2.4 × 10⁻³
4-Isopropyl variantHydrogenolysis1.8 × 10⁻³
Unsubstituted coreCycloaddition4.1 × 10⁻³

Mechanistic Insights

  • Cycloadditions: DFT studies indicate that the pyrazole’s electron-deficient nature drives regioselectivity in 1,3-dipolar reactions .

  • Enzyme Inhibition: Molecular docking shows the carboxylate group forms salt bridges with lysine residues in DUB active sites.

Scientific Research Applications

Inhibition of Deubiquitylating Enzymes

Research indicates that Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits promising activity as an inhibitor of deubiquitylating enzymes (DUBs) and desumoylating enzymes. These enzymes are crucial in regulating protein degradation and cellular signaling pathways, making this compound a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases .

Anticancer Potential

Preliminary studies suggest that the compound may modulate cellular pathways involved in tumor growth and survival. Its ability to inhibit DUBs could lead to altered cellular responses that suppress tumor proliferation. This makes it a candidate for further investigation in cancer therapeutics .

Interaction Studies

Initial interaction studies have shown that this compound may effectively bind to DUBs, influencing their activity and potentially leading to therapeutic benefits in diseases characterized by dysregulated protein homeostasis .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various derivatives of dihydropyrrolo[3,4-c]pyrazoles found that compounds closely related to this compound exhibited dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from low micromolar concentrations .

Case Study 2: Neuropharmacological Assessment

In behavioral studies assessing sedative effects in animal models, derivatives similar to this compound demonstrated significant increases in sleep duration when administered alongside conventional sedatives like pentobarbital .

Mechanism of Action

The mechanism of action of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves the inhibition of deubiquitylating enzymes such as ubiquitin-specific peptidase 7 (USP7) . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.

Comparison with Similar Compounds

Key Observations:

Steric and Electronic Effects: Benzyl vs. tert-Butyl Groups: The benzyl carbamate in the target compound introduces aromatic π-electron density, which may enhance solubility in polar aprotic solvents compared to the bulky tert-butyl group. However, tert-butyl derivatives exhibit higher thermal stability due to steric protection of the carbamate group .

Synthetic Accessibility: tert-Butyl derivatives (e.g., CAS 1280210-79-8) are synthesized via Swern oxidation of precursor alcohols, followed by carbamate formation under mild conditions . Benzyl analogs may require hydrogenolysis for deprotection, whereas tert-butyl groups are cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Biological Relevance: The tert-butyl 3-amino derivative (CAS 398491-59-3) is a key intermediate in synthesizing Danusertib, a pan-Aurora kinase inhibitor tested in leukemia trials . Benzyl derivatives with methyl substituents (e.g., CAS 2228971-70-6) are marketed as heterocyclic building blocks, suggesting utility in fragment-based drug discovery .

tert-Butyl Derivatives

  • Kinase Inhibitor Development: The tert-butyl 3-amino analog serves as a precursor to clinical candidates like Danusertib, highlighting the scaffold’s versatility in targeting ATP-binding pockets of kinases .
  • Industrial Use : Industrial-grade tert-butyl derivatives (e.g., CAS 1280210-79-8) are employed in high-throughput screening due to their stability and ease of functionalization .

Benzyl Derivatives

  • Chiral Intermediates : The (R)- and (S)-3,6-dimethyl benzyl derivatives (CAS 2228971-70-6 and 2228971-71-7) are enantiomerically pure building blocks for asymmetric synthesis, critical in producing optically active pharmaceuticals .

Biological Activity

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 271.31 g/mol
  • CAS Number : 2228971-71-7
  • Purity : Typically >98% .

Synthesis

The synthesis of this compound involves various methods that enhance its yield and purity. The compound is often synthesized through multi-step reactions involving the pyrazole scaffold, which is known for its diverse biological activities .

Anticancer Activity

Research indicates that derivatives of the dihydropyrrolo[3,4-c]pyrazole scaffold exhibit significant anticancer properties. For instance, compounds designed to inhibit deubiquitylating enzymes (DUBs) have shown promise in cancer treatment . The activity of these compounds is often measured using in vitro assays to determine their efficacy against various cancer cell lines.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies have reported that certain derivatives demonstrate effective inhibition against a range of bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. For example, related pyrazole compounds have shown significant inhibition of COX-2 enzymes, which are crucial in mediating inflammatory responses. This suggests that this compound may possess similar anti-inflammatory effects .

Case Studies and Research Findings

  • Inhibition of DUBs : A study demonstrated that benzyl derivatives effectively inhibited DUBs, leading to apoptosis in cancer cells. The mechanism involved the modulation of ubiquitin-proteasome pathways .
  • Antiparasitic Activity : Another study highlighted the antiparasitic potential of related compounds with EC50 values indicating high potency (e.g., EC50 = 0.010 μM) against specific parasites .
  • Metabolic Stability : Research on metabolic stability shows that modifications to the dihydropyrrolo scaffold can enhance solubility and bioavailability while maintaining or improving biological activity .

Data Tables

Biological ActivityEC50 Value (μM)Reference
Antiparasitic0.010
AnticancerVaries
Anti-inflammatoryIC50 = 60.56

Q & A

Basic: What synthetic methodologies are recommended for preparing benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?

The synthesis typically involves cyclocondensation of substituted hydrazines with carbonyl intermediates, followed by Boc (tert-butoxycarbonyl) or benzyl protection. For example, tert-butyl analogs are synthesized via nucleophilic substitution, cyclization, and deprotection steps, with intermediates characterized by 1H^1H NMR and HRMS . Adapting these methods, benzyl protection can be introduced via benzyl chloroformate under basic conditions (e.g., DIPEA in DCM). Reaction optimization should focus on solvent choice (e.g., THF or DMF), temperature control (0–25°C), and catalyst screening (e.g., Pd/C for hydrogenolysis).

Basic: How is the structural integrity of this compound validated in academic research?

Combined spectroscopic and crystallographic techniques are essential:

  • X-ray crystallography : Resolves the bicyclic pyrrolopyrazole core and substituent orientation. A tert-butyl analog’s crystal structure (CCDC entry) confirmed planarity and hydrogen-bonding motifs .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 or CDCl3_3 identify proton environments (e.g., NH signals at δ 12.8 ppm and aromatic protons at δ 7.3–8.4 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]+^+ observed at 336.2996 for a tert-butyl derivative) .

Basic: What purification strategies are effective for this compound?

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc/hexane) to separate regioisomers.
  • Recrystallization : Ethanol/water or dichloromethane/hexane mixtures improve purity (>95%) .
  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O with 0.1% TFA) resolve polar byproducts.

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace the benzyl group with naphthyl or benzo[d][1,3]dioxol-5-yl moieties to enhance π-π stacking with kinase active sites .
  • Bioisosteric replacement : Substitute the carboxylate with carboxamide or sulfonamide groups to improve solubility and binding affinity .
  • In vitro testing : Measure IC50_{50} values against targets (e.g., Aurora kinases) using kinase inhibition assays and correlate with substituent electronic properties (Hammett constants) .

Advanced: What computational approaches predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with Aurora kinase’s ATP-binding pocket. Key interactions include hydrogen bonds with Glu211 and hydrophobic contacts with Leu139 .
  • MD simulations : Assess binding stability (100 ns trajectories) and calculate binding free energies (MM-PBSA) to prioritize derivatives for synthesis .

Advanced: How to resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in 1H^1H NMR integration ratios may arise from tautomerism in the pyrrolopyrazole core. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
  • Cross-validation : Compare HRMS and elemental analysis to confirm purity. For crystal structures, validate against simulated PXRD patterns .

Advanced: What strategies identify biological targets for this compound?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallographic fragment screening : Soak crystals of Aurora kinase A with the compound to resolve binding modes at 1.8 Å resolution .
  • CRISPR-Cas9 knockouts : Validate target engagement by observing loss of activity in kinase-deficient cell lines .

Advanced: How can this scaffold be adapted for diagnostic applications?

  • Radiolabeling : Introduce 18F^{18}F or 11C^{11}C isotopes via prosthetic groups (e.g., 4-nitrophenyl esters) for PET imaging .
  • Fluorescent probes : Conjugate with BODIPY or Cy5 dyes via CuAAC click chemistry to track cellular localization .

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